molecular formula C20H12F2N2O B3034363 2,4-Bis(4-fluorophenyl)phthalazin-1-one CAS No. 161716-27-4

2,4-Bis(4-fluorophenyl)phthalazin-1-one

Cat. No.: B3034363
CAS No.: 161716-27-4
M. Wt: 334.3 g/mol
InChI Key: WGQGONNKRRHRQK-UHFFFAOYSA-N
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Description

2,4-Bis(4-fluorophenyl)phthalazin-1-one is a chemical compound belonging to the class of phthalazinones. These compounds are characterized by a phthalazine ring fused with a ketone group. The presence of fluorine atoms in the phenyl rings enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-fluorophenyl)phthalazin-1-one typically involves the reaction of 4-fluorobenzoyl chloride with hydrazine to form the intermediate 4-fluorobenzohydrazide. This intermediate then undergoes cyclization with phthalic anhydride under acidic conditions to yield the desired phthalazinone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(4-fluorophenyl)phthalazin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

  • Substituted derivatives with various functional groups.
  • Reduced alcohol or oxidized carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-fluorophenyl)phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair, thereby affecting cellular processes . The fluorine atoms enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(4-fluorophenyl)phthalazin-1-one is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity compared to other phthalazinone derivatives. This makes it particularly valuable in applications requiring high thermal stability and specific biological activity.

Properties

IUPAC Name

2,4-bis(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGONNKRRHRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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